molecular formula C24H36O5 B10828638 Monacolin K

Monacolin K

Cat. No.: B10828638
M. Wt: 404.5 g/mol
InChI Key: PCZOHLXUXFIOCF-ZYFIBHMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monacolin K is a naturally occurring compound found in red yeast rice, a product of the fermentation of rice by the mold Monascus purpureus. It is known for its ability to lower cholesterol levels in humans by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This compound is structurally identical to the pharmaceutical compound lovastatin and has been widely used as a lipid-lowering agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monacolin K can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis involves multiple steps, starting from simple organic molecules and building up to the complex structure of this compound. Key steps include aldol condensation, cyclization, and esterification reactions under controlled conditions of temperature and pH .

Industrial Production Methods

Industrial production of this compound predominantly relies on fermentation processes using Monascus species. Solid-state fermentation and submerged fermentation are the two primary methods. Solid-state fermentation involves growing Monascus on solid substrates like rice, while submerged fermentation uses liquid media. Factors such as initial moisture content, pH, temperature, and nutrient availability are optimized to maximize this compound yield .

Chemical Reactions Analysis

Types of Reactions

Monacolin K undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify its structure and potentially alter its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while hydrolysis can produce simpler organic acids and alcohols .

Scientific Research Applications

Monacolin K has a wide range of scientific research applications:

Mechanism of Action

Monacolin K exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway. By binding to the active site of this enzyme, this compound prevents the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein cholesterol from the bloodstream .

Comparison with Similar Compounds

Monacolin K is structurally and functionally similar to other statins, such as lovastatin, simvastatin, and atorvastatin. These compounds all inhibit 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase and are used to lower cholesterol levels. this compound is unique in that it is naturally derived from red yeast rice, whereas other statins are typically synthesized chemically .

List of Similar Compounds

  • Lovastatin
  • Simvastatin
  • Atorvastatin
  • Pravastatin
  • Rosuvastatin

This compound’s natural origin and its presence in functional foods make it a popular choice for individuals seeking natural alternatives to synthetic statins .

Properties

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1

InChI Key

PCZOHLXUXFIOCF-ZYFIBHMZSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

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